(R)-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl can be achieved through several methods. One common approach involves the alkylation of ammonia, Gabriel synthesis, reduction of nitriles, reduction of amides, reduction of nitrocompounds, and reductive amination of aldehydes and ketones . These methods typically involve the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amino group, fluorine atom, and carboxylic acid group.
Common Reagents and Conditions: Common reagents used in the reactions of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme-substrate interactions and protein-ligand binding. In medicine, it is investigated for its potential therapeutic effects, including its role as a precursor for drug development. In industry, it is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play key roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects through modulation of enzyme activity, inhibition of specific pathways, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl include ®-4-(1-Aminopentyl)phenol , 2-((1R)-1-Aminopentyl)-4-bromophenol , and 2-((1R)-1-Aminopentyl)phenol . These compounds share structural similarities but differ in the presence of specific functional groups or substituents.
Uniqueness: The uniqueness of ®-3-(1-Aminopentyl)-4-fluorobenzoicacidhcl lies in its specific combination of an amino group, pentyl chain, fluorine atom, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16FNO2 |
---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
3-[(1R)-1-aminopentyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C12H16FNO2/c1-2-3-4-11(14)9-7-8(12(15)16)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3,(H,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
IZUZFEQDVPKMGO-LLVKDONJSA-N |
Isomerische SMILES |
CCCC[C@H](C1=C(C=CC(=C1)C(=O)O)F)N |
Kanonische SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.